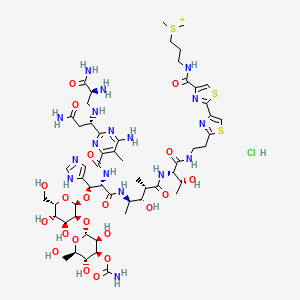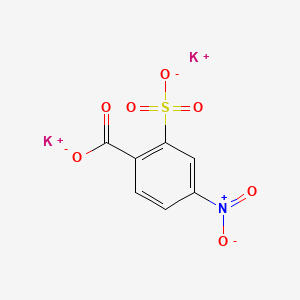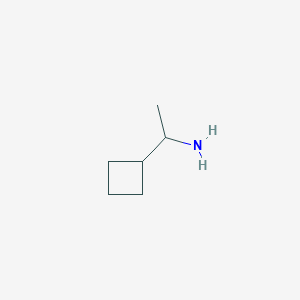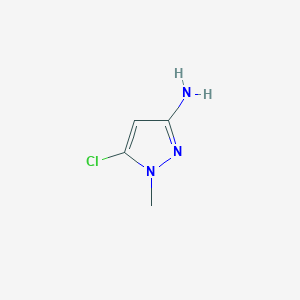
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (3S,4S)-4-amino-3-hydroxy-1-piperidinecarboxylate . Its InChI code is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 .Chemical Reactions Analysis
TBAHPC acts as an acid catalyst in a variety of reactions. It is believed to act by protonating the substrate, which then facilitates the reaction. This protonation of the substrate is believed to be the rate-limiting step in many of the reactions it is used in.Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is 216.28 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Stereoselective Synthesis
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate and its derivatives are pivotal in the stereoselective synthesis of various substituted piperidines, showcasing their utility in creating stereochemically complex molecules. This chemical serves as a building block for synthesizing cis and trans isomers of piperidine derivatives, highlighting its versatility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Boev et al., 2015).
Synthesis of β-Lactam-Derived α-Amino Acid Anhydrides
The compound plays a crucial role in the synthesis of α-amino acid N-carboxy anhydrides derived from tert-leucine amino acids, which are essential for peptide synthesis and pharmaceutical applications. This method demonstrates the compound's significance in the synthesis of biologically relevant molecules, further emphasizing its importance in research and development (Palomo et al., 1997).
Intermediate in Jak3 Inhibitor Synthesis
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to the subject compound, is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. This application underscores the critical role of tert-butyl piperidine derivatives in developing new therapeutic agents, showcasing their potential in medicinal chemistry and drug design (Chen Xin-zhi, 2011).
Scaffold for Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the compound's utility as a new scaffold for preparing substituted piperidines. This process, which involves regioselective ring-opening and subsequent conversions, highlights the compound's versatility in creating diverse molecular architectures for pharmaceutical and chemical research (Harmsen et al., 2011).
Capillary Gas Chromatography Applications
The tert-butyldimethylsilyl derivatives, related to the chemical structure of interest, are used in capillary gas chromatography for quantitative determination of various metabolites. This application demonstrates the compound's utility in analytical chemistry, particularly in diagnosing and monitoring diseases through metabolite profiling (Muskiet et al., 1981).
Mécanisme D'action
As mentioned earlier, TBAHPC is believed to act by protonating the substrate, which then facilitates the reaction. This protonation of the substrate is believed to be the rate-limiting step in many of the reactions it is used in.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619219 | |
| Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203503-03-1 | |
| Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)











